molecular formula C27H24ClN3O2 B11137863 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

2-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11137863
M. Wt: 457.9 g/mol
InChI Key: RENRGRMABYZFAX-UHFFFAOYSA-N
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Description

2-[5-(Benzyloxy)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the benzyloxy group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common for indole derivatives. Halogenation, nitration, and sulfonation can be achieved using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, indole derivatives are known for their ability to interact with various biological targets. This compound could be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide may be investigated for its therapeutic potential. Indole derivatives have shown activities such as anticancer, antiviral, and anti-inflammatory effects .

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide would depend on its specific interactions with molecular targets. Indole derivatives often exert their effects by binding to proteins, enzymes, or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other indole derivatives, 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of both benzyloxy and chloro groups. These structural features may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H24ClN3O2

Molecular Weight

457.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-phenylmethoxyindol-1-yl)acetamide

InChI

InChI=1S/C27H24ClN3O2/c28-22-6-8-25-24(15-22)21(16-30-25)10-12-29-27(32)17-31-13-11-20-14-23(7-9-26(20)31)33-18-19-4-2-1-3-5-19/h1-9,11,13-16,30H,10,12,17-18H2,(H,29,32)

InChI Key

RENRGRMABYZFAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCCC4=CNC5=C4C=C(C=C5)Cl

Origin of Product

United States

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